N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Weinreb amide synthetic intermediate ketone synthesis

Fragment-based screening campaigns often stall due to synthetic intractability of hit cores. This 1,4-benzoxazine building block uniquely pairs a hydrogen-bond-donating 3-oxo lactam with a Weinreb amide at the 7-position, enabling clean, single-step ketone elaboration without over-addition. - **Unique Dual Reactivity**: Orthogonal handles permit divergent library synthesis; Weinreb amide converts to ketones, lactam NH allows N-alkylation/acylation. - **Fragment-Library Grade**: MW 236 Da, XLogP 0.4, TPSA 67.87 Ų align with rule-of-three criteria for high-quality fragment collections. - **Supply Assurance**: Supplied at ≥95% purity with batch-specific QC, ready for immediate medicinal chemistry use.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 1394041-17-8
Cat. No. B1532014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
CAS1394041-17-8
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC2=C(C=C1)NC(=O)CO2)OC
InChIInChI=1S/C11H12N2O4/c1-13(16-2)11(15)7-3-4-8-9(5-7)17-6-10(14)12-8/h3-5H,6H2,1-2H3,(H,12,14)
InChIKeyGZFWTPYTAQCIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide: Structural Identity and Procurement


N-Methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (CAS 1394041-17-8, molecular formula C₁₁H₁₂N₂O₄, molecular weight 236.22 g/mol) is a heterocyclic building block incorporating a 1,4-benzoxazine core that features both a 3-oxo (lactam) moiety and a Weinreb amide (N-methoxy-N-methyl carboxamide) functionality at the 7-position [1]. It is classified as a versatile small molecule scaffold and Heterocyclic Building Block, typically supplied at ≥95% purity for research and development purposes . The compound bears no established biological target annotation in authoritative public databases, and its value proposition resides in its differentiated structural topology for fragment-based and diversity-oriented synthesis campaigns .

Synthetic Handle Weinreb amide enables controlled ketone synthesis via organometallic addition
Recognition Element Lactam NH provides a constrained hydrogen bond donor for fragment-based screening
Fragment Library Fit Balanced lipophilicity and moderate molecular weight support fragment library design criteria

Structural Differentiation from Common 1,4-Benzoxazine Analogs


Within the 1,4-benzoxazine chemical space, multiple 7-substituted analogs share a common core but exhibit divergent physicochemical and reactivity profiles that preclude trivial interchangeability [1]. The target compound uniquely combines a hydrogen-bond-donating lactam (3-oxo) with a Weinreb amide (N-methoxy-N-methyl) at the 7-position, a dual-functional arrangement absent in the widely available carboxylic acid (CAS 214848-62-1), primary carboxamide (CAS 130091-78-0), or N,N-diethyl amide analogs . The Weinreb amide confers orthogonal synthetic utility—tetrahedral intermediate stabilization enables selective ketone formation without over-addition—while the lactam NH provides an additional recognition element for target engagement in biochemical screening [2]. Substituting any of these analogs would alter both the hydrogen-bonding pharmacophore and the downstream synthetic trajectory, directly impacting hit-to-lead progression or library enumeration outcomes.

Weinreb amide absent in 7-carboxylic acid and primary amide analogs — limits direct substitution for ketone synthesis workflows
H-bond donor count differs: N,N-diethyl analog lacks lactam NH; primary amide presents dual donors, which may shift binding profiles
N-alkyl extension in diethyl analog may elevate lipophilicity beyond fragment library quality thresholds, altering screening fitness

Quantitative Differentiation Evidence vs. Closest Analogs


Weinreb Amide vs. Carboxylic Acid: Orthogonal Synthetic Reactivity

The target compound bears a Weinreb amide (N-methoxy-N-methyl carboxamide) that enables controlled nucleophilic addition to form ketones, a transformation not achievable with the direct carboxylic acid analog (CAS 214848-62-1). Weinreb amides react with organolithium or Grignard reagents to form stable tetrahedral intermediates that resist over-addition, yielding ketones upon aqueous workup, whereas the carboxylic acid requires prior activation and offers no such selectivity [1]. This functional group difference is qualitative but categorically dictates synthetic route design in fragment elaboration and library synthesis [2].

Synthetic Reactivity
Class-level
Weinreb amide: controlled ketone formation vs Carboxylic acid: activation required, over-addition risk
Supports controlled ketone synthesis workflow not possible with acid analog
Class property; scaffold-specific yield data not reported
Weinreb amide synthetic intermediate ketone synthesis

Hydrogen Bond Donor Capacity: Lactam NH Differentiation

The target compound has a computed Hydrogen Bond Donor Count of 1 (the lactam NH), compared to 0 for the N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide analog, which bears a tertiary amide lacking a donor [1]. Similarly, the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (CAS 130091-78-0) has a Hydrogen Bond Donor Count of 2 (primary amide NH₂ and secondary amine NH), providing a different donor profile . The single lactam NH in the target compound offers a focused, geometrically constrained hydrogen bond donor that is absent in fully N-substituted analogs and distinct from the dual-donor primary amide, affecting molecular recognition in fragment-based screening.

H-Bond Donor Count
Reported
1
HBD (lactam NH)
Single constrained H-bond donor may differentiate binding profile in fragment screening
Computed property; experimental binding data not available
hydrogen bond donor lactam pharmacophore fragment-based drug discovery

Lipophilicity Control: Balanced LogP vs. N-Alkyl Analogs

The target compound has a computed XLogP3-AA of 0.4, reflecting its balanced hydrophilicity from the Weinreb amide N-methoxy group and the polar lactam [1]. While direct XLogP3-AA values for the N,N-diethyl analog are not publicly computed, the addition of two ethyl groups (~+1.0 to +1.5 LogP contribution per ethyl based on fragment-based LogP increments) is expected to drive the LogP to approximately 1.9–2.9, substantially increasing lipophilicity [2]. For fragment-based libraries, a LogP ≤ 1.0 is a widely accepted quality criterion to avoid lipophilicity-driven promiscuity, and the target compound falls within this favorable range while the diethyl analog would exceed it.

Computed LogP
Class-level
0.4
XLogP3-AA
Balanced lipophilicity supports fragment library quality criteria
Target LogP computed; comparator estimated from substituent contributions
lipophilicity LogP ADME fragment library

Molecular Weight and TPSA Alignment with Fragment Library Criteria

The target compound has a molecular weight of 236.22 g/mol and a topological polar surface area (TPSA) of 67.87 Ų [1]. These values place it at the upper boundary of the 'Rule of Three' criteria for fragment-based screening (MW ≤ 300, TPSA ≤ 60 recommended but ≤ 90 acceptable). In contrast, elaborated 7-carboxamide benzoxazine derivatives from the patent literature—such as N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide and N-{(1S,5S)-8-[(4-Amino-1-piperidinyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (MW 463.55)—carry molecular weights well above 300 Da, disqualifying them from fragment library criteria . The target compound's MW-TPSA combination makes it suitable as a fragment hit starting point, while the elaborated analogs are lead-like or drug-like compounds.

MW & TPSA
Reported
236 Da, 67.9 Ų
MW / TPSA
MW-TPSA combination fits fragment library boundaries; larger analogs exceed criteria
Computed properties; no experimental fragment screening data
molecular weight Rule of Three fragment library ligand efficiency

Rotatable Bond Count and Conformational Restriction Advantage

The target compound has a computed Rotatable Bond Count of 2 [1]—specifically the N–OMe and the amide C–N bonds of the Weinreb amide. The comparator 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (CAS 130091-78-0) has only 1 rotatable bond (the C–C amide bond), while a hypothetical N-butylated analog would have ≥5 rotatable bonds [2]. Low rotatable bond count correlates with reduced conformational entropy penalty upon target binding, a desirable feature in fragment optimization. The target compound thus occupies a favorable middle ground: more synthetic versatility than the primary amide (2 vs. 1 rotatable bond) without the entropic penalty of highly flexible N-alkyl extensions.

Rotatable Bonds
Class-level
2
rotatable bonds
Low rotatable bond count may reduce entropic penalty, supporting target engagement probability
Entropy benefit inferred from medicinal chemistry principles
rotatable bonds conformational restriction entropy fragment optimization

Optimal Application Scenarios for This Benzoxazine Building Block


Fragment-Based Screening with a Benzoxazine Core and Balanced Lipophilicity

The target compound's computed XLogP of 0.4, MW of 236 Da, and HBD of 1—combined with its lactam NH recognition element—make it suitable for inclusion in fragment libraries targeting enzymes with oxyanion hole recognition sites (e.g., serine hydrolases, kinases) where a hydrogen bond donor and a spatially distinct electrophilic handle (Weinreb amide) are desired [1]. Its TPSA of 67.87 Ų and low rotatable bond count (2) further align with fragment library quality criteria, and its Weinreb amide allows for direct elaboration to ketone products upon hit confirmation [2]. Analogs lacking the Weinreb amide (carboxylic acid, primary amide) cannot serve as surrogates in this workflow.

7-Position Ketone Installation via Organometallic Addition

The Weinreb amide at the 7-position enables clean conversion to ketones using Grignard or organolithium reagents, a transformation that is central to constructing elaborated benzoxazine-based chemical matter. This synthetic handle cannot be replicated by the carboxylic acid (CAS 214848-62-1), which would require activation and risk over-addition, or by the primary carboxamide (CAS 130091-78-0), which lacks the N-methoxy leaving group necessary for tetrahedral intermediate collapse [1]. For medicinal chemistry teams building structure-activity relationship arrays around the benzoxazine 7-position, this compound is the only commercially available building block that provides this synthetic entry point.

Pharmacophore Validation in 1,4-Benzoxazine Chemical Space

The 1,4-benzoxazine scaffold is precedented in the patent literature as a core for potassium channel modulators (EP 0698022 A1) and other therapeutic targets [1]. The target compound provides a minimally elaborated entry point to this scaffold while retaining the key 3-oxo pharmacophore that distinguishes it from fully reduced 3,4-dihydro-2H-1,4-benzoxazine analogs. Its Weinreb amide can serve as a latent ketone bioisostere, and its single lactam NH donor can be used to probe the hydrogen-bonding requirements of emerging biological targets within this chemotype.

Combinatorial Library Enumeration with a Dual-Functional Scaffold

The compound's two functional handles—lactam NH (for N-alkylation/acylation) and Weinreb amide (for ketone synthesis)—permit orthogonal derivatization in parallel synthesis workflows [1]. This dual reactivity is absent in simpler analogs: the carboxylic acid requires protection prior to library synthesis, and the primary amide is nucleophilically inert toward organometallic reagents. For high-throughput chemistry groups generating benzoxazine-focused compound collections, this building block enables a divergent synthetic strategy from a single procurement [2].

Application
Selection Property
Validation Focus
Fragment-based screening with benzoxazine core
Balanced lipophilicity and hydrogen bond donor profile
Binding assay confirmation with fragment library quality controls
7-Position ketone installation via organometallic addition
Weinreb amide reactivity for controlled ketone synthesis
Ketone product characterization and yield optimization
Pharmacophore validation in 1,4-benzoxazine chemical space
3-Oxo lactam pharmacophore and Weinreb amide as latent ketone bioisostere
Target engagement studies in potassium channel or related assays
Combinatorial library enumeration
Orthogonal derivatization handles (lactam NH and Weinreb amide)
Parallel synthesis efficiency and library purity assessment
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